molecular formula C10H11N3O2 B8238611 Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No. B8238611
M. Wt: 205.21 g/mol
InChI Key: MBRSAJBLGZSMHU-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds. A group of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates have been prepared and evaluated for their potential pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and ulcerogenic actions. This research highlights the significance of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Abignente et al., 1984).

Antimicrobial Properties

The antimicrobial properties of derivatives of Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate have also been a subject of interest. Research has been conducted on the synthesis of pyrimidine derivatives and their subsequent evaluation for antimicrobial efficacy. This includes the development of new pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and substituted-6-(thien-2-yl)pyrimidine derivatives, showcasing the compound's versatility in creating a variety of biologically active substances (Farag et al., 2008).

Synthesis of Novel Heterocyclic Compounds

The role of Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate extends to the synthesis of novel heterocyclic compounds. Research has been conducted on the creation of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles. These findings contribute to the expanding field of heterocyclic chemistry, providing new pathways for the synthesis of complex molecular structures (Bakhite et al., 2005).

Biological Activity Testing

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate derivatives have been synthesized and tested for various biological activities against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some compounds exhibited excellent biocidal properties, indicating their potential use in developing new antimicrobial agents (Youssef et al., 2011).

properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-9(14)8-5-12-10-11-4-7(2)6-13(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRSAJBLGZSMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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